

# 3-Methoxyphenyl CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295

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## An In-depth Technical Guide to 3-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of 3-Methoxyphenol (also known as m-guaiacol or resorcinol monomethyl ether), a phenolic compound of significant interest in various scientific and industrial fields. While the initial query mentioned "**3-Methoxyphenyl**," this term describes a chemical moiety rather than a specific compound. This guide focuses on 3-Methoxyphenol, the most probable compound of interest, given its diverse biological activities and applications as a synthetic building block. We will delve into its chemical properties, synthesis, biological activities with a focus on its antioxidant and anti-inflammatory effects, and its potential mechanisms of action, including the modulation of key cellular signaling pathways.

### Core Data Presentation

#### Physicochemical Properties of 3-Methoxyphenol

Property	Value	Reference(s)
CAS Number	150-19-6	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub>	[1][2]
Molecular Weight	124.14 g/mol	[1][2]
Appearance	Colorless to pale yellow or pinkish liquid	
Boiling Point	243 °C (lit.)	
Melting Point	-17 °C	
Density	1.131 g/mL at 25 °C (lit.)	
Solubility	Slightly soluble in water; soluble in ethanol, ether, and chloroform.	

## Biological Activities of Methoxyphenyl Compounds

The **3-methoxyphenyl** moiety is a common feature in a variety of biologically active molecules. While specific quantitative data for 3-methoxyphenol's activity across all assays is not extensively available in publicly accessible literature, the following table presents data for related methoxyphenyl-containing compounds to provide a comparative context for its potential efficacy.

Biological Activity	Compound	Assay	IC <sub>50</sub> (μM)	Reference(s)
Antioxidant	Ferulic acid (a methoxyphenol)	DPPH Radical Scavenging	25.0 - 60.0	[1]
Anti-inflammatory	Pterostilbene	Inhibition of NO production	~20	[3]
Tyrosinase Inhibition	1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane	Murine Tyrosinase Inhibition	12	[4]
Anticancer	Bromo-methoxyphenyl derivative (2-Phenylacrylonitrile)	Cytotoxicity (HCT116 cells)	0.0059	

## Experimental Protocols

### Synthesis of 3-Methoxyphenol from Resorcinol

Principle: This method involves the selective mono-methylation of resorcinol using dimethyl sulfate in the presence of a base.

Materials:

- Resorcinol
- 10% Sodium hydroxide solution
- Dimethyl sulfate
- Diethyl ether
- Dilute sodium carbonate solution

- Calcium chloride
- Three-necked flask, reflux condenser, stirrer, internal thermometer, dropping funnel

Procedure:

- In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide to 1 mole of resorcinol with stirring.
- While vigorously stirring and maintaining the temperature below 40 °C (using a water bath for cooling), add 1 mole of dimethyl sulfate dropwise.
- After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.
- Cool the mixture and separate the organic layer.
- Extract the aqueous layer several times with diethyl ether.
- Combine the organic layer and the ether extracts. Wash the combined organic phase with dilute sodium carbonate solution, followed by water.
- Dry the organic phase with anhydrous calcium chloride.
- Fractionally distill the dried organic phase to obtain 3-methoxyphenol.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.<sup>[1][5]</sup>

Materials:

- DPPH solution (0.1 mM in methanol)
- Test compound (3-Methoxyphenol) dissolved in methanol at various concentrations

- Methanol (as blank)
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate
- Microplate reader

#### Procedure:

- In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to respective wells.
- Add 100 µL of methanol to the blank wells.
- Add 100 µL of the positive control solution to its designated wells.
- To all wells, add 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
- The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[\[5\]](#)

## Cell-Based Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)

Principle: This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[\[6\]](#)

#### Materials:

- RAW 264.7 macrophage cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Lipopolysaccharide (LPS)
- Test compound (3-Methoxyphenol)
- Griess Reagent
- Nitrite standard solution
- 96-well cell culture plate
- Cell incubator (37 °C, 5% CO<sub>2</sub>)

Procedure:

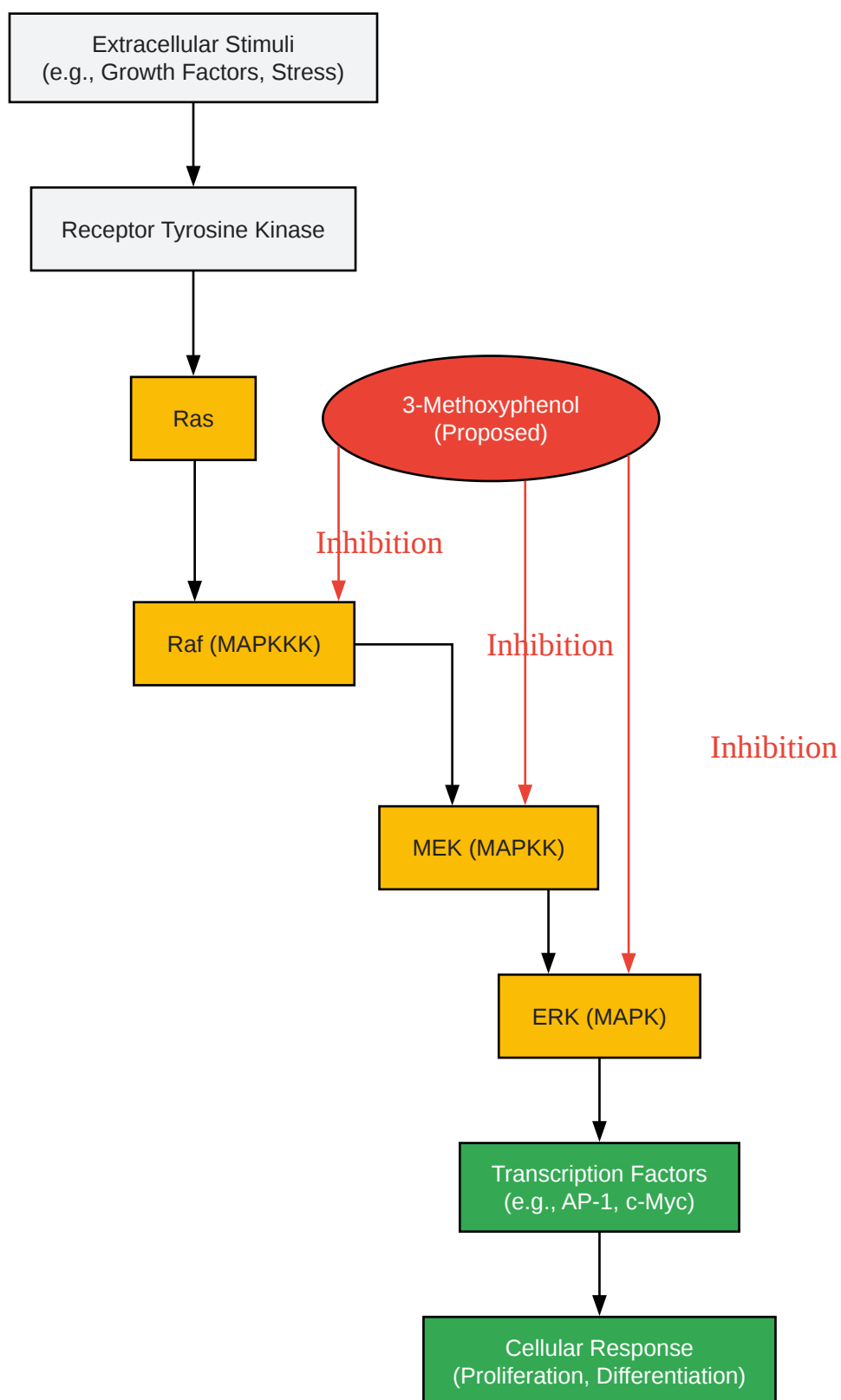
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of 3-methoxyphenol for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
- After incubation, collect the cell culture supernatant.
- To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Determine the nitrite concentration from a standard curve prepared with the nitrite standard solution. The reduction in nitrite concentration in the presence of the test compound indicates its anti-inflammatory activity.

## Signaling Pathways and Logical Relationships

While direct studies on the specific signaling pathways modulated by 3-methoxyphenol are limited, the broader class of methoxylated phenols and polyphenols are known to exert their biological effects through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways.<sup>[7][8]</sup><sup>[9]</sup> It is plausible that 3-methoxyphenol shares similar mechanisms of action.

### Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.<sup>[7][10]</sup> Phenolic compounds have been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.<sup>[7][8]</sup>



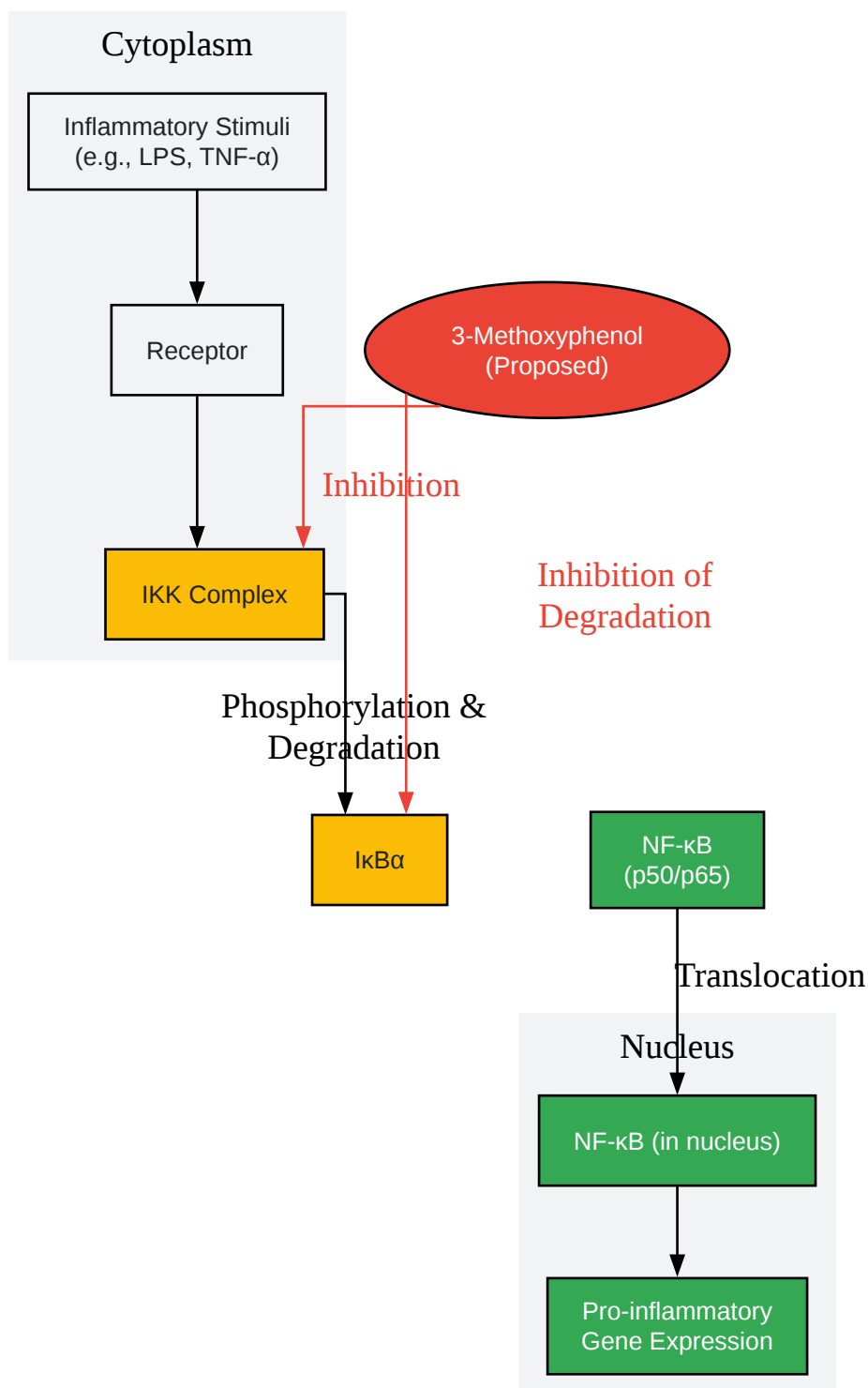
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Caption: Proposed inhibitory effect of 3-methoxyphenol on the MAPK signaling pathway.



## Potential Modulation of the NF- $\kappa$ B Signaling Pathway

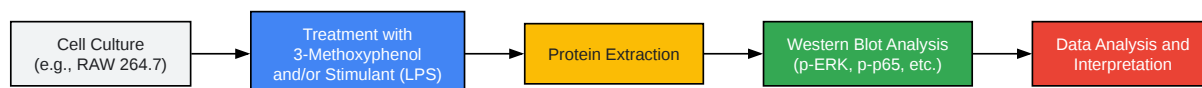
The NF- $\kappa$ B pathway is a key regulator of inflammation.[9] Many phenolic compounds exhibit anti-inflammatory properties by inhibiting the activation of NF- $\kappa$ B.[3][9]



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Caption: Proposed inhibitory effect of 3-methoxyphenol on the NF- $\kappa$ B signaling pathway.

## Experimental Workflow for Studying Signaling Pathway Modulation



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